molecular formula C14H13ClO3 B14774091 5-Chloro-6-isopropoxy-2-naphthoic acid

5-Chloro-6-isopropoxy-2-naphthoic acid

Cat. No.: B14774091
M. Wt: 264.70 g/mol
InChI Key: PBXVBWJOGBVOCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-6-isopropoxy-2-naphthoic acid: is an organic compound with the molecular formula C14H13ClO3 . It is a derivative of naphthoic acid, characterized by the presence of a chlorine atom at the 5th position and an isopropoxy group at the 6th position on the naphthalene ring. This compound is often used as a building block in organic synthesis and has various applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-isopropoxy-2-naphthoic acid typically involves the chlorination of 6-isopropoxy-2-naphthoic acid. The reaction is carried out under controlled conditions using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-6-isopropoxy-2-naphthoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Chloro-6-isopropoxy-2-naphthoic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-6-isopropoxy-2-naphthoic acid depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary based on the context of its use .

Comparison with Similar Compounds

    6-Isopropoxy-2-naphthoic acid: Lacks the chlorine atom at the 5th position.

    5-Chloro-2-naphthoic acid: Lacks the isopropoxy group at the 6th position.

    2-Naphthoic acid: Lacks both the chlorine atom and the isopropoxy group.

Uniqueness: 5-Chloro-6-isopropoxy-2-naphthoic acid is unique due to the presence of both the chlorine atom and the isopropoxy group on the naphthalene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C14H13ClO3

Molecular Weight

264.70 g/mol

IUPAC Name

5-chloro-6-propan-2-yloxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C14H13ClO3/c1-8(2)18-12-6-4-9-7-10(14(16)17)3-5-11(9)13(12)15/h3-8H,1-2H3,(H,16,17)

InChI Key

PBXVBWJOGBVOCB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C2=C(C=C1)C=C(C=C2)C(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.